molecular formula C24H24ClN3OS3 B2883321 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride CAS No. 1189872-89-6

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride

Cat. No.: B2883321
CAS No.: 1189872-89-6
M. Wt: 502.11
InChI Key: ILIGJEXXJKEPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride is a potent and selective cell-active inhibitor of PARP14 (ARTD8), a mono-ADP-ribosyltransferase. This compound has been demonstrated to bind potently to the PARP14 macrodomain 3 (MD3) with an IC50 of 1.6 nM, exhibiting high selectivity over other PARP family members including PARP1, PARP2, and PARP15. Its primary research value lies in probing the biological functions of PARP14, which plays a significant role in DNA damage response, cancer cell proliferation, and immune regulation. Studies utilizing this inhibitor have shown that pharmacological inhibition of PARP14 can suppress the growth of lymphoma cells and modulate macrophage polarization, highlighting its potential as a tool for investigating oncology and immunology pathways. The compound is supplied as a hydrochloride salt to enhance solubility and is intended for in vitro research applications to further elucidate the role of PARP14 in disease models and to validate it as a potential therapeutic target. This product is For Research Use Only. Not for use in human or veterinary diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-phenylsulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS3.ClH/c1-27-13-11-17-20(15-27)31-24(22(17)23-25-18-9-5-6-10-19(18)30-23)26-21(28)12-14-29-16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIGJEXXJKEPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCSC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), which plays a significant role in DNA repair mechanisms. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a series of reactions involving benzo[d]thiazole derivatives and thieno[2,3-c]pyridine frameworks. The structural formula can be represented as follows:

C18H20N2S2Cl\text{C}_{18}\text{H}_{20}\text{N}_2\text{S}_2\text{Cl}

This compound features a complex arrangement that contributes to its biological activity. The presence of the benzo[d]thiazole moiety is essential for its interaction with biological targets.

Inhibition of APE1

Research has demonstrated that this compound exhibits significant inhibition of APE1 with an IC50 value in the low micromolar range. For instance, related compounds have shown IC50 values around 2.0 µM against purified APE1 enzymes, indicating strong potential for therapeutic applications in cancer treatment where DNA repair pathways are crucial .

Table 1: Inhibition Potency of Related Compounds

CompoundStructureIC50 (µM)
1-32
2-40% @ 57 µM
3CH(CH₃)₂2.0
4H2.9
5Boc>57

The inhibition mechanism involves the blockade of APE1's ability to incise DNA at apurinic sites, thereby enhancing the cytotoxic effects of alkylating agents like temozolomide (TMZ) in cancer cells .

Cytotoxicity and Cellular Effects

In vitro studies have shown that this compound can potentiate the cytotoxicity of DNA-damaging agents. For example, in HeLa cell lines treated with methyl methanesulfonate (MMS), the compound led to a hyper-accumulation of AP sites, which correlates with increased cell death rates . This indicates that the compound not only inhibits APE1 but also enhances the effectiveness of existing chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thieno[2,3-c]pyridine core and substitutions on the benzo[d]thiazole ring significantly affect biological activity. Compounds with simple alkyl substitutions showed enhanced potency compared to more complex derivatives .

Key Findings:

  • Thiazole Motif: Essential for interaction with APE1.
  • Alkyl Substituents: Influence potency; branched chains often yield better inhibition.
  • Aromatic Rings: Modifications can either enhance or reduce activity based on steric and electronic effects.

Case Studies

In a notable study involving glioblastoma cells, treatment with this compound in conjunction with TMZ resulted in increased apoptosis compared to TMZ alone. This suggests a potential application in combination therapy for aggressive cancers resistant to standard treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in APE1 Inhibition

A closely related analogue, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3 in ), shares the benzothiazole-thienopyridine scaffold but differs in substituents:

  • 6-position substitution : Methyl vs. isopropyl.
  • Side chain : Acetamide vs. 3-(phenylthio)propanamide.
Thioether-Containing Antimicrobial Agents

describes thiopyrimidinones (e.g., compounds 4a, 5a–c) with Gram-positive antibacterial activity. While structurally distinct from the target APE1 inhibitor, these compounds share sulfur-containing motifs (e.g., thioether, thiouracil).

Key Differences :

  • Core Structure: Pyrimidinones vs. thienopyridines.
  • Biological Target : Bacterial enzymes vs. human APE1.
  • Activity : Antibacterial (e.g., Staphylococcus aureus MIC: <10 µg/mL for compound 4a ) vs. anticancer DNA repair inhibition.

The benzothiazole moiety in the target compound may confer selective binding to human APE1 over microbial targets, highlighting how minor structural changes redirect therapeutic applications.

Impact of Substituents :

  • 6-Methyl vs.
  • Phenylthio vs. Acetamide : The phenylthio group’s electron-rich aromatic system could enhance π-π stacking in enzyme active sites, whereas acetamides rely on hydrogen bonding.

Preparation Methods

Synthesis of the Benzothiazole Moiety

The benzo[d]thiazole core is synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing intermediates. A high-yielding protocol involves reacting 5-methyl-2-aminobenzenethiol with cyanomethyl acetate in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form 2-(benzo[d]thiazol-2-yl)acetonitrile. This intermediate undergoes further functionalization through nucleophilic substitution or condensation reactions. For instance, treatment with N-arylsulfonated guanidine under basic conditions yields pyrimidine-fused benzothiazoles, as demonstrated by spectral confirmation of NH and carbonyl stretches in IR (1645 cm⁻¹) and distinct ¹H NMR signals (e.g., singlet at 4.94 ppm for CH₂ groups).

Construction of the Tetrahydrothieno[2,3-c]pyridine Ring

The 6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold is synthesized via a one-step cyclization strategy. Starting with 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile , reaction with chloro- or nitro-substituted electrophiles in the presence of K₂CO₃ generates the target heterocycle. Modifications to introduce the 6-methyl group involve substituting the tetramethyl substituents with a single methyl group during the cyclization step. The structure is validated by ¹³C NMR signals at δ 55.7 ppm for methoxy carbons and IR bands at 3432 cm⁻¹ indicative of amino groups.

Coupling of Heterocyclic Systems

The benzothiazole and tetrahydrothienopyridine units are linked via an amide bond. The tetrahydrothienopyridine amine is activated using EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) and reacted with the carboxylic acid derivative of the benzothiazole moiety. This coupling, performed in anhydrous DMF, achieves yields exceeding 70% after purification by column chromatography (petroleum ether:ethyl acetate = 9:1). Critical to this step is the exclusion of moisture to prevent hydrolysis of the activated intermediate.

Introduction of the 3-(Phenylthio)Propanamide Side Chain

The propanamide side chain is functionalized with a phenylthio group through a two-step process:

  • Bromination : 3-chloropropanamide is treated with bromine in carbon tetrachloride to form 3-bromopropanamide.
  • Thioetherification : The brominated intermediate reacts with thiophenol in the presence of K₂CO₃ and ZnCl₂ as a catalyst, yielding 3-(phenylthio)propanamide. The reaction is monitored by HPLC to ensure >97% conversion, followed by recrystallization in 80% ethanol to achieve 99.3% purity.

Formation of the Hydrochloride Salt

The final step involves protonation of the tertiary amine in the tetrahydrothienopyridine ring. The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until precipitation occurs. The product is filtered and washed with cold diethyl ether to yield the hydrochloride salt. Melting point analysis (145.5–146°C) and elemental analysis confirm the salt’s stoichiometry.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : NH stretches (3432 cm⁻¹), carbonyl (1645 cm⁻¹), and C-S (1080 cm⁻¹).
  • ¹H NMR : Singlets for CH₂ groups (δ 4.94 ppm), aromatic protons (δ 7.2–8.1 ppm), and methyl groups (δ 1.2–1.5 ppm).
  • ¹³C NMR : Signals for quaternary carbons (δ 155–160 ppm), methyl carbons (δ 20–25 ppm), and thiocarbonyl (δ 180 ppm).

Chromatographic Purity
HPLC analyses under gradient elution (acetonitrile/water with 0.1% TFA) confirm a purity of ≥99% for all intermediates and the final compound.

Comparative Analysis of Synthetic Routes

Step Method A (Ref) Method B (Ref) Optimal Conditions
Benzothiazole Synthesis DMF-DMA, 10 min, RT K₂CO₃/DMSO, 6 h, 120°C Method A (higher yield)
Thienopyridine Formation One-step cyclization Multi-step alkylation Method A (efficiency)
Amide Coupling EDCl/HOBt, DMF Sonication, K₂CO₃ Method A (milder conditions)
Thioetherification ZnCl₂ catalysis Phase-transfer catalyst Method A (lower byproducts)

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol or DMF), and reaction time. Key steps include cyclization of benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine cores, followed by amidation and salt formation with HCl. Purification via recrystallization or chromatography ensures high purity (>95%). Analytical methods like thin-layer chromatography (TLC) and HPLC are critical for monitoring intermediates and final product integrity .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural features (e.g., heterocyclic rings and substituents), while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography provides bond-length and spatial arrangement data. Infrared (IR) spectroscopy identifies functional groups like amides and thioethers .

Q. How can researchers ensure stability during storage and handling?

The compound is sensitive to light and moisture. Store in amber vials under inert gas (e.g., argon) at −20°C. Pre-formulation studies (e.g., thermal gravimetric analysis) can assess degradation pathways. Lyophilization improves stability for long-term storage .

Q. What are the primary considerations for designing biological assays with this compound?

Use validated cell lines (e.g., HeLa) and standardized protocols to ensure reproducibility. Include positive controls (e.g., methyl methanesulfonate for DNA damage assays) and dose-response curves. Monitor solubility in assay buffers using co-solvents like DMSO (<1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved?

Discrepancies in enzyme inhibition or cytotoxicity (e.g., APE1 inhibition in vitro vs. in vivo) may arise from off-target effects, assay conditions, or metabolic instability. Address these by:

  • Conducting orthogonal assays (e.g., fluorescence polarization vs. gel electrophoresis for APE1 activity).
  • Validating results in multiple cell lines or animal models.
  • Performing pharmacokinetic (PK) studies to correlate exposure levels with efficacy .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • In vitro assays : Measure binding affinity (e.g., surface plasmon resonance) to APE1 or other targets.
  • Molecular docking : Model interactions with catalytic sites using software like AutoDock.
  • Mutagenesis : Identify critical residues by testing activity against mutant proteins.
  • Transcriptomics/proteomics : Profile downstream effects in treated cells .

Q. How can structure-activity relationships (SAR) guide analog design?

Modify substituents on the benzothiazole, thienopyridine, or phenylthio groups to enhance potency or selectivity. For example:

  • Replace the methyl group on the thienopyridine with ethyl or isopropyl to alter steric effects.
  • Introduce electron-withdrawing groups (e.g., nitro) on the phenylthio moiety to improve target binding.
    Validate analogs using in vitro enzyme assays and cytotoxicity screens .

Q. What approaches improve solubility and bioavailability for in vivo studies?

  • Salt forms : Hydrochloride salts enhance aqueous solubility.
  • Prodrugs : Mask polar groups (e.g., amides) with enzymatically cleavable moieties.
  • Nanocarriers : Use liposomes or polymeric nanoparticles to improve tissue penetration.
  • PK/PD modeling : Optimize dosing regimens based on plasma half-life and tissue distribution data .

Q. How can computational methods accelerate research on this compound?

  • QSAR models : Predict biological activity from molecular descriptors.
  • ADMET prediction : Estimate absorption, metabolism, and toxicity using tools like SwissADME.
  • Molecular dynamics : Simulate binding stability with target proteins over time .

Q. What are best practices for evaluating toxicity profiles?

  • In vitro : Use hepatic (e.g., HepG2) and renal cell lines to assess organ-specific toxicity.
  • In vivo : Conduct acute and subchronic studies in rodents, monitoring hematological and histological parameters.
  • Genotoxicity : Perform Ames tests or comet assays to detect DNA damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.